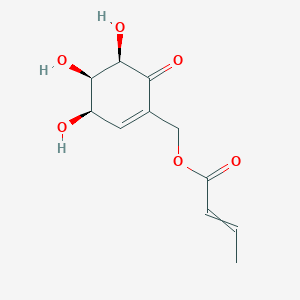
5-Fluoro-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorolevulinic Acid is a small organic molecule belonging to the class of gamma-keto acids and derivatives. It is characterized by the presence of a fluorine atom at the fifth position of the levulinic acid structure. The chemical formula of 5-Fluorolevulinic Acid is C5H7FO3, and it has a molecular weight of approximately 134.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorolevulinic Acid typically involves the fluorination of levulinic acid or its derivatives. One common method is the direct fluorination of levulinic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 5-Fluorolevulinic Acid can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of microreactors and flow chemistry techniques allows for efficient scaling up of the synthesis process while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorolevulinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoro-4-oxopentanoic acid.
Reduction: Reduction reactions can yield 5-fluoro-4-hydroxypentanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation: this compound.
Reduction: 5-Fluoro-4-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluorolevulinic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluorolevulinic Acid involves its interaction with specific molecular targets and pathways. One of the primary targets is delta-aminolevulinic acid dehydratase, an enzyme involved in the biosynthesis of heme. By inhibiting this enzyme, 5-Fluorolevulinic Acid disrupts the heme biosynthesis pathway, leading to the accumulation of porphyrin intermediates . This mechanism is exploited in photodynamic therapy, where the accumulated porphyrins generate reactive oxygen species upon light activation, causing cell damage and death .
Comparison with Similar Compounds
Levulinic Acid: The parent compound of 5-Fluorolevulinic Acid, used in various chemical syntheses and industrial applications.
5-Aminolevulinic Acid: A compound used in photodynamic therapy and as a precursor in the biosynthesis of heme.
5-Chlorolevulinic Acid: Another halogenated derivative of levulinic acid with similar chemical properties.
Uniqueness: 5-Fluorolevulinic Acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
76385-49-4 |
|---|---|
Molecular Formula |
C5H7FO3 |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C5H7FO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) |
InChI Key |
MBVLGMJBSFUHKW-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)CF |
Canonical SMILES |
C(CC(=O)O)C(=O)CF |
| 76385-49-4 | |
Synonyms |
5-fluorolevulinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)













